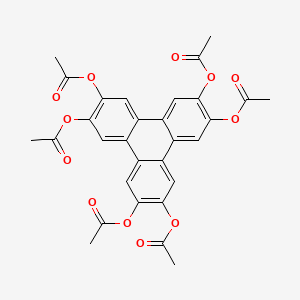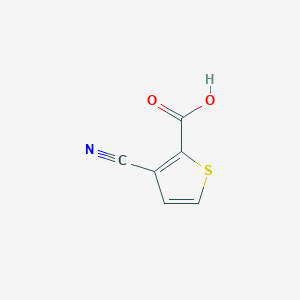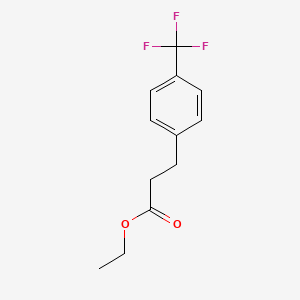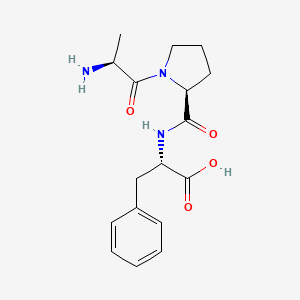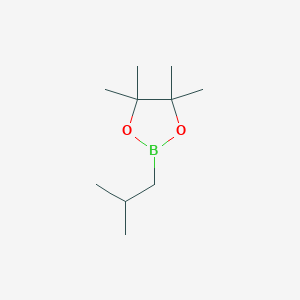
2-イソブチル-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
概要
説明
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as ITMD, is an organic compound with a range of applications in scientific research. It is a member of the family of dioxaborolanes, which are boron-containing compounds that have a wide range of uses in organic synthesis and the pharmaceutical industry. ITMD is a versatile reagent with a wide variety of applications in organic synthesis, including the synthesis of a range of compounds such as alkenes, amides, and esters. In addition, ITMD has also been used in the synthesis of a range of pharmaceuticals, including antimalarials, antibiotics, and antiviral drugs.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
この化合物は、鈴木・宮浦クロスカップリング反応の試薬として使用されます . この反応は、パラジウム触媒クロスカップリング反応の一種であり、2つの異なるパートナー間で炭素-炭素結合を形成するために有機合成で広く使用されています .
オレフィンメタセシス
また、オレフィンメタセシスにも使用されます。これは、アルケンフラグメント(オレフィン)の再分配が、炭素-炭素二重結合の開裂と再生によって行われる反応です .
分子間ラジカル付加
この化合物は、分子間ラジカル付加に使用されます . これは、ラジカルが分子に付加して新しい化合物を形成するタイプの反応です .
アルデヒドのアルキル化
これは、アルデヒドのアルキル化に使用されます . この反応は、キラルスピロビインダンジオール(SPINOL)ベースのリン酸によって触媒されます .
コバルト触媒ヒドロビニル化
この化合物は、アルケンとのジエンのコバルト触媒ヒドロビニル化に使用されます . これは、二重結合にわたって水素とビニル基を制御された方法で付加することを可能にする位置選択的な反応です .
核酸テンプレートエネルギー移動
これは、核酸テンプレートエネルギー移動で使用され、光放出反応につながります . これは、核酸からのエネルギーが化合物に移動し、反応を引き起こすプロセスです .
立体選択的インジウム触媒ホソミ・サクライ反応
この化合物は、立体選択的インジウム触媒ホソミ・サクライ反応に使用されます . これは、ケイ素含有化合物が立体選択的に不飽和化合物に付加されるタイプの反応です .
ビアリール化合物の合成
最後に、これはビアリール化合物の合成に使用されます . これらは、2つのアリール基を含む有機化合物です . この化合物が試薬として使用される鈴木・宮浦反応は、特にビアリール化合物の合成において重要です .
作用機序
Target of Action
The primary target of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isobutylboronic acid pinacol ester, is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .
Mode of Action
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets, the arenes, through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule . This compound can be used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes by 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the biochemical pathways of organic synthesis . The addition of a boron atom to the arene can lead to the formation of new compounds, such as fluorenylborolane . This can also lead to the synthesis of intermediates for generating conjugated copolymers .
Pharmacokinetics
Its physical properties such as its liquid form, density, and boiling point suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the borylation of arenes, leading to the formation of new compounds such as fluorenylborolane . It can also lead to the synthesis of intermediates for generating conjugated copolymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, it is known to be moisture-sensitive , suggesting that its stability and efficacy may be affected by humidity levels in the environment .
生化学分析
Biochemical Properties
It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors . This suggests that it may interact with enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQMPOBQBLDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542086 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67562-20-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isobutylboronic acid pinacol ester in the research presented?
A1: The research by García-Ruiz et al. [] employs Isobutylboronic acid pinacol ester as a reagent in a novel homologation reaction. This reaction utilizes lithiated primary alkyl carbamates to effectively increase the carbon chain length of boronic esters. Specifically, the study demonstrates the successful homologation of Isobutylboronic acid pinacol ester, showcasing its potential as a versatile building block in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



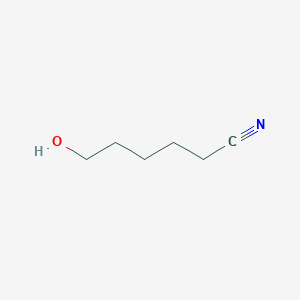



![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
